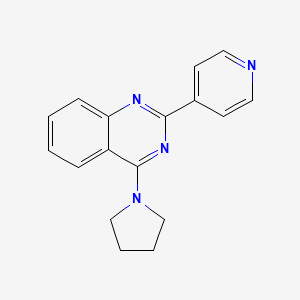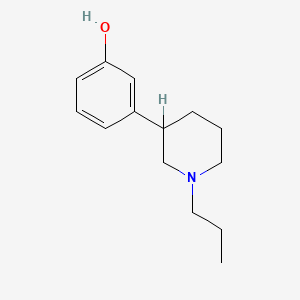
3-(1-Propyl-3-piperidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Pharmacophore
- The compound 3-(1-Propyl-3-piperidinyl)phenol has been studied for its role in neuroleptic agents. Research has shown that the phenyl-4-piperidinylmethanone moiety, closely related to 3-(1-Propyl-3-piperidinyl)phenol, is a significant neuroleptic pharmacophore. These compounds demonstrate potent neuroleptic activity, particularly in blocking d-amphetamine lethality and suppressing conditioned avoidance behavior (Boswell et al., 1978).
Key Intermediate in Synthesis
- A compound structurally similar to 3-(1-Propyl-3-piperidinyl)phenol, namely [(3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)phenol], serves as a key intermediate in the synthesis of the opioid drug Alvimopan. An improved, cost-efficient process for the preparation of this compound has been developed, enhancing the overall yield (Reddy et al., 2014).
Alkylation Catalyst
- In the field of organic synthesis, compounds like 3-(1-Propyl-3-piperidinyl)phenol are used in the vapor-phase alkylation of phenol with 1-propanol. Research has demonstrated that catalysts based on CeO2–MgO exhibit high selectivity for this type of reaction, producing monoalkylated phenols efficiently (Sato et al., 1999).
Dopamine Agonist Properties
- Derivatives of 3-(1-Propyl-3-piperidinyl)phenol, such as 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, have been identified as dopamine agonists. They show pronounced central nervous system effects, including inhibition of striatal dopamine synthesis and reversal of reserpine-induced depression in rats (Jaén et al., 1990).
Metabolic Pathway Research
- In the study of metabolic pathways, compounds related to 3-(1-Propyl-3-piperidinyl)phenol have been used to understand the enzymatic processes involved in the metabolism of certain drugs. For example, the study of the metabolism of Roxatidine Acetate, a histamine 2 receptor antagonist, involves analyzing derivatives of 3-(1-Propyl-3-piperidinyl)phenol (Sasaki et al., 2001).
Eigenschaften
CAS-Nummer |
75240-91-4 |
|---|---|
Produktname |
3-(1-Propyl-3-piperidinyl)phenol |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |
InChI-Schlüssel |
HTSNFXAICLXZMA-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Synonyme |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
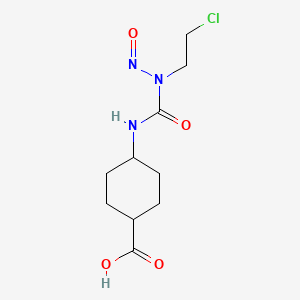
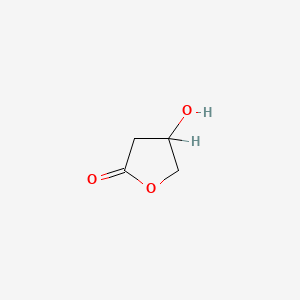
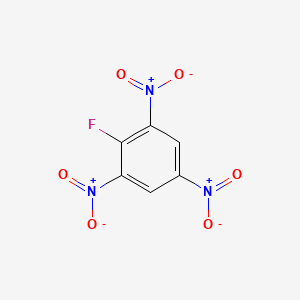
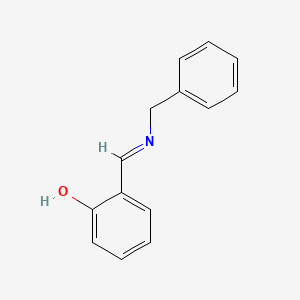
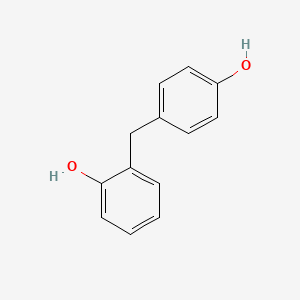
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
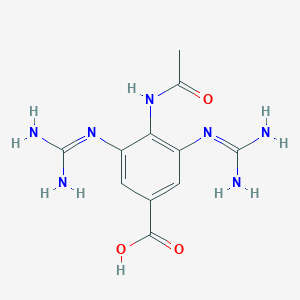
![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)
